molecular formula C8H11NO3S B054897 methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate CAS No. 118062-03-6

methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate

Cat. No. B054897
M. Wt: 201.25 g/mol
InChI Key: KVJKCJSIOOHGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism Of Action

The mechanism of action of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

Biochemical And Physiological Effects

Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate involves the reaction of ethyl 2-aminothiazole-5-carboxylate with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.

Scientific Research Applications

Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antiviral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

118062-03-6

Product Name

methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-3-12-8-9-4-6(5-13-8)7(10)11-2/h4H,3,5H2,1-2H3

InChI Key

KVJKCJSIOOHGLT-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(CS1)C(=O)OC

Canonical SMILES

CCOC1=NC=C(CS1)C(=O)OC

synonyms

6H-1,3-Thiazine-5-carboxylicacid,2-ethoxy-,methylester(9CI)

Origin of Product

United States

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